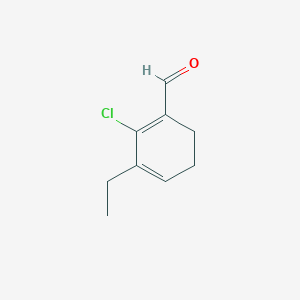![molecular formula C22H28N2O2 B14303280 Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 112598-52-4](/img/structure/B14303280.png)
Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-: is an organic compound with the molecular formula C22H28N2O2 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- typically involves the reaction of 3-(1-piperidinylmethyl)phenol with 3-bromopropylamine followed by the acylation of the resulting intermediate with benzoyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications .
Biology: In biological research, this compound is studied for its potential as a cytoprotective agent . It has shown promise in protecting cells from oxidative stress and other damaging conditions .
Medicine: In medicine, Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- is investigated for its anti-ulcer and anti-secretory properties. It has been found to reduce gastric acid secretion and protect the gastric mucosa .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and specialty chemicals . Its versatility makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- involves its interaction with specific molecular targets. It acts as an H2-receptor antagonist , inhibiting the action of histamine on gastric parietal cells, thereby reducing gastric acid secretion. Additionally, it exhibits cytoprotective effects by enhancing the production of protective mucus in the stomach .
Comparison with Similar Compounds
Roxatidine: Another H2-receptor antagonist with similar anti-secretory properties.
Cimetidine: A well-known H2-receptor antagonist used to treat ulcers and gastroesophageal reflux disease.
Famotidine: Another H2-receptor antagonist with a longer duration of action compared to cimetidine.
Uniqueness: Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- stands out due to its dual action as both an H2-receptor antagonist and a cytoprotective agent. This dual functionality makes it a promising candidate for the treatment of gastric ulcers and related conditions .
Properties
CAS No. |
112598-52-4 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]benzamide |
InChI |
InChI=1S/C22H28N2O2/c25-22(20-10-3-1-4-11-20)23-13-8-16-26-21-12-7-9-19(17-21)18-24-14-5-2-6-15-24/h1,3-4,7,9-12,17H,2,5-6,8,13-16,18H2,(H,23,25) |
InChI Key |
IKQPZPCUEJJIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


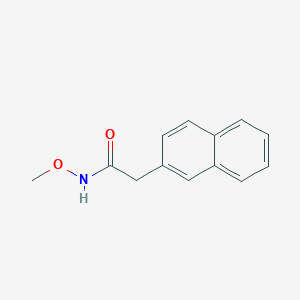
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
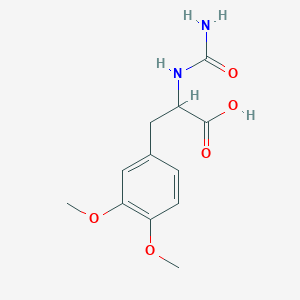
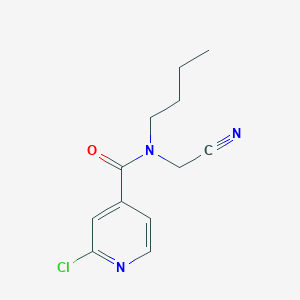
![3-[(E)-(3-Hydroxybutan-2-ylidene)amino]butan-2-one](/img/structure/B14303229.png)

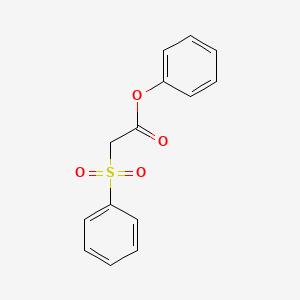
![2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid](/img/structure/B14303243.png)
![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)sulfonyl]-](/img/structure/B14303251.png)

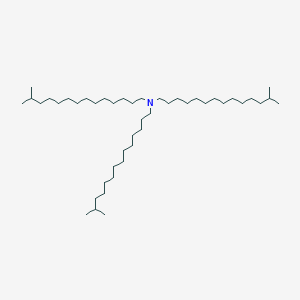
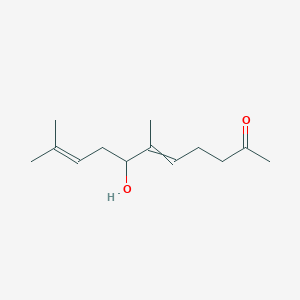
![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
